4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core linked to a thiazole and a thiophene-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. The compound may also inhibit specific enzymes or signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids: These compounds share the thiazole moiety and exhibit similar antimicrobial properties.
Thiazole-based compounds: Various thiazole derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-19(14-3-5-17(6-4-14)25-20-22-9-11-27-20)23-12-15-2-1-8-21-18(15)16-7-10-26-13-16/h1-11,13H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNCUDNPUUCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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